molecular formula C21H20N2O3S2 B2364792 5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 361480-20-8

5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2364792
CAS No.: 361480-20-8
M. Wt: 412.52
InChI Key: ZOHDWKZHQLDEQI-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of dihydropyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the sulfonyl group: This step often involves the reaction of the pyrazole intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfone derivatives.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole
  • 3-(4-Methoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-furan-2-yl-3,4-dihydropyrazole

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern and the presence of the thiophene ring, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-5-11-18(12-6-15)28(24,25)23-20(16-7-9-17(26-2)10-8-16)14-19(22-23)21-4-3-13-27-21/h3-13,20H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHDWKZHQLDEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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